molecular formula C14H20Cl2 B14459204 1,2-Dichloro-4-(2,4,4-trimethylpentan-2-yl)benzene CAS No. 66832-96-0

1,2-Dichloro-4-(2,4,4-trimethylpentan-2-yl)benzene

Cat. No.: B14459204
CAS No.: 66832-96-0
M. Wt: 259.2 g/mol
InChI Key: PAGGFEXHOJOTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-4-(2,4,4-trimethylpentan-2-yl)benzene is a chemical compound with the molecular formula C16H24Cl2 It is a derivative of benzene, where two chlorine atoms and a 2,4,4-trimethylpentan-2-yl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(2,4,4-trimethylpentan-2-yl)benzene typically involves the chlorination of 4-(2,4,4-trimethylpentan-2-yl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction proceeds via electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(2,4,4-trimethylpentan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of corresponding hydrocarbons or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,2-Dichloro-4-(2,4,4-trimethylpentan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(2,4,4-trimethylpentan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorobenzene: A simpler derivative of benzene with two chlorine atoms.

    4-(2,4,4-Trimethylpentan-2-yl)benzene: A related compound without the chlorine substituents.

    1,4-Dichlorobenzene: Another dichlorobenzene isomer with chlorine atoms in the para position.

Uniqueness

1,2-Dichloro-4-(2,4,4-trimethylpentan-2-yl)benzene is unique due to the presence of both chlorine atoms and the bulky 2,4,4-trimethylpentan-2-yl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

66832-96-0

Molecular Formula

C14H20Cl2

Molecular Weight

259.2 g/mol

IUPAC Name

1,2-dichloro-4-(2,4,4-trimethylpentan-2-yl)benzene

InChI

InChI=1S/C14H20Cl2/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8H,9H2,1-5H3

InChI Key

PAGGFEXHOJOTEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.